molecular formula C15H13N3O3S B2823127 3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-54-3

3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2823127
CAS RN: 1004052-54-3
M. Wt: 315.35
InChI Key: PVQBQSGMPXETPN-UHFFFAOYSA-N
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Description

“3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Anticancer Potential

Thieno[2,3-d]pyrimidin-4-ones, including our compound of interest, have been investigated for their potential as anticancer agents. These derivatives exhibit cytotoxic effects against cancer cell lines, with some compounds showing optimal activity in the nanomolar range . Researchers continue to explore their mechanisms of action and evaluate their efficacy in preclinical studies.

Antimycobacterial Activity

Compounds derived from thieno[2,3-d]pyrimidin-4-ones have demonstrated promising antimycobacterial activity. Specifically, compounds 13b and 29e exhibit excellent activity against mycobacteria, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . These findings suggest that thienopyrimidinones could be developed as antitubercular agents.

Structure-Guided Drug Design

Researchers are using insights from the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones to guide the design of novel compounds. By optimizing the structure of thieno pyrimidin-4-amines, they aim to improve potency and pharmacokinetic properties for potential in vivo evaluation .

Synthetic Approaches

Thieno[2,3-d]pyrimidin-4-ones can be synthesized via various methods. One common approach involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . Additionally, the reaction of thiophene derivatives with isocyanates has been explored to yield thienopyrimidines .

Ureido Intermediates

The synthesis of key ureido intermediates based on thiophene derivatives and subsequent cyclization has provided a direct route to thienopyrimidines . This strategy offers potential for accessing diverse derivatives with varied biological activities.

properties

IUPAC Name

3,5-dimethoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-10-5-9(6-11(7-10)21-2)14(19)18-13-12-3-4-22-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQBQSGMPXETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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